
Antcin A
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Overview
Description
Ergosta-8,24(28)-dien-26-oic acid, 4-methyl-3,11-dioxo-, (4alpha,5alpha)- is a natural product found in Taiwanofungus camphoratus with data available.
Scientific Research Applications
Anti-Inflammatory Effects
Antcin A exhibits significant anti-inflammatory properties, which have been attributed to its ability to mimic glucocorticoids. This compound triggers the translocation of glucocorticoid receptors, leading to the modulation of inflammatory pathways. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in various cell types, including rheumatoid arthritis synovial fibroblasts .
Case Study: Rheumatoid Arthritis
In a study involving human rheumatoid arthritis synovial tissues, this compound was shown to significantly reduce the expression of pro-inflammatory cytokines. The study utilized a collagen-induced arthritis mouse model to assess the efficacy of this compound in vivo. Results indicated a marked decrease in paw swelling and inflammatory cell infiltration upon treatment with this compound .
Anticancer Properties
This compound has demonstrated promising anticancer activities across various cancer types. It exerts cytotoxic effects on cancer cells through multiple mechanisms, including apoptosis induction and inhibition of cell proliferation.
Case Study: Liver Cancer
Research involving hepatocellular carcinoma cells revealed that this compound inhibited cell growth and induced apoptosis through mitochondrial pathways. The compound was found to activate caspase cascades, leading to programmed cell death .
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Research indicates that this compound can regulate metabolomic pathways altered by the SARS-CoV-2 spike protein in human immune cells.
Mechanism Against SARS-CoV-2
This compound has been shown to reduce the expression of ACE2 receptors on cell surfaces, which are critical for SARS-CoV-2 entry into host cells. Additionally, it has been suggested that this compound may inhibit viral replication by targeting key viral proteases essential for the virus's life cycle .
Other Therapeutic Applications
Beyond its anti-inflammatory and anticancer properties, this compound also exhibits hepatoprotective and hypolipidemic effects. It has been reported to protect liver cells from damage induced by toxins and may help in managing lipid profiles in hyperlipidemic conditions .
Summary Table: Applications of this compound
Application | Mechanism | Key Findings |
---|---|---|
Anti-inflammatory | Mimics glucocorticoids; inhibits cytokine production | Reduces TNF-α, IL-1β, IL-8 in rheumatoid arthritis models |
Anticancer | Induces apoptosis; modulates survival signaling | Inhibits growth in liver cancer cells |
Antiviral | Reduces ACE2 expression; inhibits viral replication | Potential therapeutic agent against SARS-CoV-2 |
Hepatoprotective | Protects liver cells from toxins | Demonstrates protective effects in liver injury models |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and validating Antcin A in complex biological matrices?
- Methodology : Use UPLC-Q-TOF/MS for high-resolution mass spectrometry to confirm molecular weight (454.64 g/mol, C29H42O4) and fragmentation patterns. Compare data with the TCM MS/MS database and Chemspider for structural validation. Fragmentation pathways (e.g., H2O/CO2 loss in terpenoids) and clogP values (4.687–5.362) can distinguish isomers like Antcin B vs. Antcin F .
- Experimental Design : Include isotopic pattern matching, MS/MS library alignment, and computational tools (e.g., ChemDraw for clogP calculations) to resolve structural ambiguities.
Q. How does this compound modulate inflammatory pathways in liver injury models?
- Key Findings : this compound inhibits NLRP3 inflammasome assembly (reducing Caspase-1, IL-1β) and Kupffer cell pyroptosis via suppression of GSDMD-NT . It also lowers ALT/AST levels in NAFLD mice by 30–50% .
- Methodology : Use ELISA for cytokine quantification (e.g., TNF-α, IL-6), Western blot for NLRP3/Caspase-1, and TUNEL assays to validate pyroptosis inhibition. Dose-response studies (1–30 mg/kg in vivo) are critical for efficacy assessment .
Q. What in vitro assays are suitable for evaluating this compound’s anti-cancer activity?
- Experimental Design :
- Cell Viability : MTT/WST-1 assays on HepG2 cells (IC50 ~25 μg/mL) .
- Apoptosis : Annexin V/PI staining and DNA fragmentation assays (TUNEL) .
- Mechanistic Studies : Immunohistochemistry for Ki67 (proliferation marker) and phospho-JNK (apoptosis signaling) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s dual roles in NF-κB and MAPK3 pathways?
- Key Contradictions : this compound suppresses NF-κB (reducing p-P50/p-P65) but also downregulates MAPK3 , a kinase that phosphorylates NF-κB . This suggests context-dependent crosstalk.
- Methodology :
- Use phospho-specific antibodies to track pathway activation in liver-specific cells (e.g., Kupffer vs. parenchymal cells).
- Employ siRNA knockdown of MAPK3 to isolate its role in NF-κB regulation.
- Validate in LPS-induced inflammation models to mimic physiological stress .
Q. What experimental strategies address this compound’s poor solubility in pharmacokinetic studies?
- Solutions :
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400) or nanoformulations (liposomes) .
- Bioavailability Testing : Conduct LC-MS/MS for plasma concentration profiling in rodent models.
- Metabolite Identification : Perform UPLC-Q-TOF/MS to detect phase I/II metabolites in liver microsomes .
Q. How does this compound interact with glucocorticoid receptors (GR) to exert anti-inflammatory effects?
- Mechanistic Insights : this compound binds cytosolic GR, displaces HSPs, and promotes GR nuclear translocation. This activates GRE-mediated transcription of anti-inflammatory genes (e.g., IL-10) .
- Methodology :
- Co-IP/FRET to study GR-HSP dissociation.
- Luciferase reporter assays with GRE promoters.
- Compare with dexamethasone (structural analog) to assess specificity .
Q. What metabolomics approaches reveal this compound’s impact on SARS-CoV-2-induced metabolic dysregulation?
- Key Study : this compound reverses spike protein-mediated metabolic shifts (e.g., amino acid/ketone body pathways) in NMR-based metabolomics, unlike dexamethasone .
- Experimental Design :
- Use 1H-NMR or LC-MS to profile metabolites in infected cell lines.
- Pair with RNA-seq to link metabolic changes to TLR-4/IRAK4 signaling .
Q. Methodological Pitfalls to Avoid
- Isomer Misidentification : Always cross-validate this compound with HR-MS/MS and retention time data, as Antcin B/F share similar m/z (469.2944) but differ in clogP .
- Off-Target Effects : Include JNK inhibitors (e.g., SP600125) as controls to confirm this compound’s specificity in MAPK cascades .
- Dose Optimization : Avoid extrapolating in vitro IC50 values directly to in vivo models; account for bioavailability and tissue distribution .
Properties
Molecular Formula |
C29H42O4 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C29H42O4/c1-16(18(3)27(32)33)7-8-17(2)21-11-12-23-20-9-10-22-19(4)24(30)13-14-28(22,5)26(20)25(31)15-29(21,23)6/h17-19,21-23H,1,7-15H2,2-6H3,(H,32,33)/t17-,18?,19+,21-,22+,23+,28+,29-/m1/s1 |
InChI Key |
WTSUWKBKPMVEBO-QMHPZZQYSA-N |
SMILES |
CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)C |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
Synonyms |
antcin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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